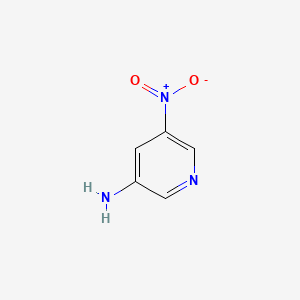

5-Nitropyridin-3-amine

Descripción general

Descripción

5-Nitropyridin-3-amine is a chemical compound that is part of the pyridine family. Pyridines are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion .Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

5-Nitropyridin-3-amine is involved in various chemical synthesis and transformation processes. For example, it is used in the synthesis of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation, a process notable for its scalability and safety considerations in large-scale production (Agosti et al., 2017). Another study describes the selective vicarious nucleophilic amination of 3-nitropyridines, including this compound, yielding a series of 2-amino-5-nitropyridines (Bakke et al., 2001). Additionally, this compound undergoes nucleophilic substitutions with piperidine and morpholine, demonstrating its reactivity in various organic solvents (Hamed, 1997).

Material Science and Crystal Engineering

This compound plays a role in material science, particularly in crystal engineering. For instance, it is involved in the formation of noncentrosymmetric structures based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies, demonstrating its utility in designing specific molecular entities for advanced material applications (Fur et al., 1996).

Development of Fluorescent Probes

In the field of analytical chemistry, this compound has been used in the development of fluorescent probes. A study discusses the design and synthesis of 2-aminoethylpyridine-based fluorescent compounds using N-(2-aminoethyl)-5-nitropyridin-2-amine for detecting various metal ions in aqueous media (Singh et al., 2020).

Organic Chemistry and Synthesis of Nitropyridines

In organic chemistry, this compound is involved in the synthesis of various nitropyridine derivatives. It has been used in oxidative nucleophilic substitution reactions to produce a variety of nitropyridine compounds, demonstrating its versatility as a chemical reagent (Bakke et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the developed methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Análisis Bioquímico

Biochemical Properties

5-Nitropyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with hydrazine hydrate, which results in the reduction of the nitro group and the elimination of the amino group, forming 3-aminopyridine . This reaction suggests that this compound can act as a substrate for reduction reactions, potentially influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways and gene expression. For instance, the reduction of this compound to 3-aminopyridine can impact cellular metabolism by altering the availability of key intermediates

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and reduction reactions. The compound’s nitro group is reduced by hydrazine hydrate, leading to the formation of 3-aminopyridine . This reduction process involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and subsequent reduction of the nitro group . These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of reducing agents. Studies have shown that heating this compound with hydrazine hydrate at 110–120°C for 7–10 hours results in the formation of 3-aminopyridine . This indicates that the compound’s effects can be modulated by controlling experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to increased reduction of the nitro group, resulting in higher concentrations of 3-aminopyridine . Excessive dosages could potentially lead to toxic effects, such as oxidative stress and cellular damage. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include reduction reactions. The compound interacts with hydrazine hydrate, leading to the formation of 3-aminopyridine . This interaction suggests that this compound can influence metabolic flux and the levels of key metabolites. The reduction of the nitro group is a critical step in this metabolic pathway, highlighting the compound’s role in biochemical transformations.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the reduction of this compound to 3-aminopyridine may occur in the cytoplasm, where hydrazine hydrate is present . This localization can impact the compound’s interactions with enzymes and other biomolecules, ultimately affecting cellular processes.

Propiedades

IUPAC Name |

5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376548 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934-59-8 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)